TPSA Elevation vs. Parent and 6-Fluoro Analog
The target compound exhibits a TPSA of 90.81 Ų, which is 12.47 Ų higher than that of the unsubstituted parent ethyl 2,3-diaminobenzoate (78.34 Ų) and 12.51 Ų higher than the 6-fluoro analog (78.3 Ų) . This increase arises directly from the additional oxygen atom in the morpholine ring and predicts moderately reduced passive membrane permeability, a property that can be advantageous for optimizing oral bioavailability or reducing CNS penetration in drug discovery programs [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 90.81 Ų |
| Comparator Or Baseline | Ethyl 2,3-diaminobenzoate (unsubstituted): 78.34 Ų; Ethyl 2,3-diamino-6-fluorobenzoate: 78.3 Ų |
| Quantified Difference | +12.47 Ų vs. unsubstituted parent; +12.51 Ų vs. 6-fluoro analog |
| Conditions | Computed TPSA values from standard cheminformatics software (reported by ChemSrc and chem960 databases) |
Why This Matters
TPSA is a critical filter in CNS drug design (values <90 Ų generally favored for brain penetration); the target compound's TPSA of 90.81 Ų places it at the boundary, offering a deliberate design handle for tuning CNS exposure that the fluoro and unsubstituted analogs lack.
- [1] YYBYY Chemical Platform. ethyl 2,3-diamino-6-morpholin-4-ylbenzoate – TPSA 90.81 Ų. CAS 921222-10-8. Available at: https://www.yybyy.com View Source
